molecular formula C21H15FN2O2S2 B2572886 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide CAS No. 478050-01-0

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide

Cat. No. B2572886
CAS RN: 478050-01-0
M. Wt: 410.48
InChI Key: IVXJGKPIKZXXAD-VGOFMYFVSA-N
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Description

“N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide” is a compound that contains a benzothiazole moiety . Benzothiazole is an aromatic heterocyclic compound, and many of its derivatives are found in commercial products or in nature .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Therapeutic Applications of Benzothiazoles Benzothiazoles, including compounds like N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide, have been identified as a versatile scaffold in pharmaceuticals. They exhibit a broad spectrum of biological activities such as antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. Specifically, the 2-arylbenzothiazoles have shown potential as antitumor agents and are under development for cancer treatment. The simplicity of their structure and synthesis contributes to their use in drug discovery, indicating their increasing importance in medicinal chemistry (Kamal et al., 2015).

Advances in Structural Modifications for Chemotherapeutics The structural modifications of the benzothiazole scaffold have been a focus in the development of new antitumor agents. Various series of benzothiazoles and their conjugates have been developed and evaluated for their antitumor properties. The promising biological profile and synthetic accessibility of benzothiazoles make them attractive for the design of new chemotherapeutics. Despite the observed response to tumors in clinical studies, a complete characterization of their toxicity is necessary for their safe clinical usage as cancer drugs (Ahmed et al., 2012).

Benzothiazole Derivatives in Medicinal Chemistry Benzothiazole and its derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities. They show less toxic effects, and their derivatives have been proven to enhance these activities. The benzothiazole ring is integral in many bioactive molecules and possesses various pharmacological properties such as antiviral, antimicrobial, antidiabetic, antitumor, and anti-inflammatory effects. The structural diversity and pharmacological potential of benzothiazole-based compounds make them a rapidly developing area in medicinal chemistry (Bhat & Belagali, 2020).

Mechanism of Action

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on further exploring the potential of these compounds in various therapeutic applications.

properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S2/c22-16-8-12-18(13-9-16)28(25,26)24-17-10-5-15(6-11-17)7-14-21-23-19-3-1-2-4-20(19)27-21/h1-14,24H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXJGKPIKZXXAD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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